molecular formula C12H27O8P B12645549 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate CAS No. 84988-62-5

3,6,9,12-Tetraoxahexadecan-1-ol, phosphate

Cat. No.: B12645549
CAS No.: 84988-62-5
M. Wt: 330.31 g/mol
InChI Key: KYWZAVZYKUXWSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is typically synthesized through the reaction of tetraethylene glycol with butanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl groups of tetraethylene glycol react with butanol to form the desired ether compound .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes with controlled reaction conditions. The reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents is optimized to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxahexadecan-1-ol, phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6,9,12-Tetraoxahexadecan-1-ol, phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the preparation of biological buffers and as a stabilizing agent for proteins and enzymes.

    Medicine: Utilized in pharmaceutical formulations as an excipient and solubilizing agent.

    Industry: Applied in the manufacture of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxahexadecan-1-ol, phosphate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The multiple ether linkages and hydroxyl group allow it to form stable complexes with other molecules, enhancing its solubilizing and stabilizing properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraoxahexadecan-1-ol, phosphate is unique due to its specific combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct solubilizing and stabilizing properties. This makes it particularly useful in applications requiring high solubility and stability .

Properties

CAS No.

84988-62-5

Molecular Formula

C12H27O8P

Molecular Weight

330.31 g/mol

IUPAC Name

2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

InChI

InChI=1S/C12H27O8P/c1-2-3-4-16-5-6-17-7-8-18-9-10-19-11-12-20-21(13,14)15/h2-12H2,1H3,(H2,13,14,15)

InChI Key

KYWZAVZYKUXWSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOCCOP(=O)(O)O

Origin of Product

United States

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